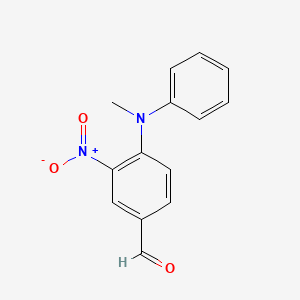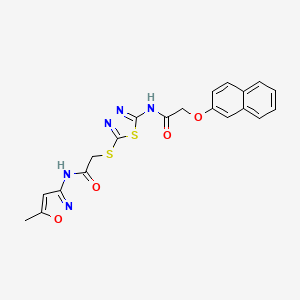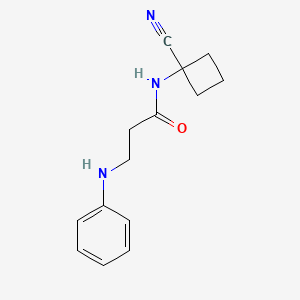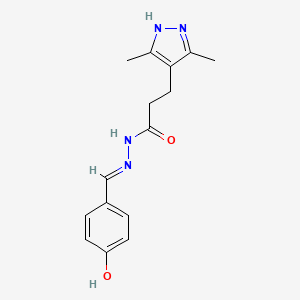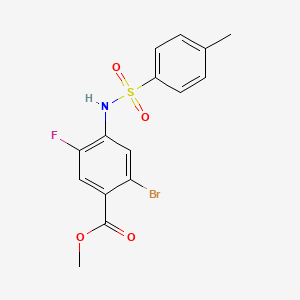
Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate” is a chemical compound with the molecular formula C15H13BrFNO4S . It has a molecular weight of 402.2 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C15H13BrFNO4S . Unfortunately, the specific 2D or 3D structure is not provided in the retrieved sources.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the retrieved sources. The molecular weight is given as 402.2 g/mol .科学的研究の応用
Antibacterial Activity
Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate derivatives exhibit varied biological activities, including the action on bacterial growth. Derivatives of p-aminobenzoic acid, similar in structure to this compound, have shown sulfonamide activity, indicating potential antibacterial properties. Certain derivatives have demonstrated both sulfonamide and anti-sulfonamide activity, depending on their concentration and specific substituents, highlighting their dual role in bacterial growth modulation (Sirks, 2007).
Acaricide Properties
Similar compounds like Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate have been identified as novel acaricides, substances used to kill ticks and mites. The structural orientation of these compounds, such as the intramolecular hydrogen bond formed between the sulfonamide H atom and the carbonyl O atom of the ester substituent, contributes to their acaricidal activity (Kimura & Hourai, 2005).
Cardioprotection through Na+/H+ Antiporter Inhibition
Compounds with structures related to this compound have been investigated for their potential in cardioprotection. Benzoylguanidines, which share a common functional group with this compound, have been studied as Na+/H+ exchanger (NHE) inhibitors. They have shown promise in preserving cellular integrity and functional performance during cardiac ischemia and reperfusion, suggesting a potential role in the treatment of acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
作用機序
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via an sn1 or sn2 pathway, depending on the degree of substitution .
Biochemical Pathways
It’s known that benzylic halides can participate in various organic reactions, potentially affecting multiple biochemical pathways .
特性
IUPAC Name |
methyl 2-bromo-5-fluoro-4-[(4-methylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO4S/c1-9-3-5-10(6-4-9)23(20,21)18-14-8-12(16)11(7-13(14)17)15(19)22-2/h3-8,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIUQLMYOOKVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)Br)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2629682.png)

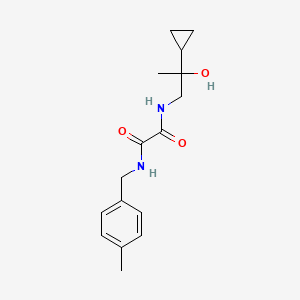

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea](/img/structure/B2629694.png)
![6-({4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2629696.png)
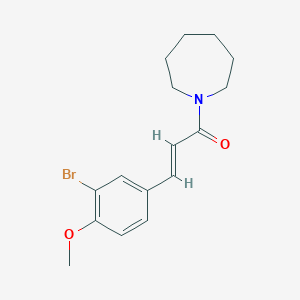
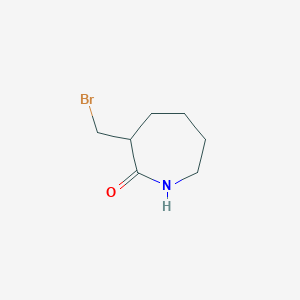
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2629699.png)
